3-Bromo-5-phenylthiophene-2-carboxylic acid
Overview
Description
3-Bromo-5-phenylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C11H7BrO2S and a molecular weight of 283.14 g/mol . This compound belongs to the class of heterocyclic aromatic compounds known as thiophenes, which are characterized by a five-membered ring containing sulfur. The presence of a bromine atom and a phenyl group on the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes . The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Strong Acids or Bases: Employed in substitution reactions.
Oxidizing or Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed:
Substituted Thiophenes: Formed through substitution reactions.
Thiophene Derivatives: Resulting from oxidation or reduction processes.
Scientific Research Applications
Chemistry: 3-Bromo-5-phenylthiophene-2-carboxylic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is utilized in the development of new drugs and therapeutic agents due to its unique chemical properties .
Industry: The compound finds applications in the production of advanced materials, such as organic semiconductors and conductive polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique catalytic or electronic properties .
Comparison with Similar Compounds
- 3-Bromo-2-thiophenecarboxylic acid
- 5-Phenylthiophene-2-carboxylic acid
- 3-Bromo-5-(trifluoromethyl)thiophene-2-carboxylic acid
Uniqueness: 3-Bromo-5-phenylthiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a phenyl group on the thiophene ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
3-bromo-5-phenylthiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFRFJZYUNUNJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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